2-Amino-4-benzyl-6-bromophenol
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Overview
Description
2-Amino-4-benzyl-6-bromophenol is an organic compound that belongs to the class of substituted phenols It is characterized by the presence of an amino group at the 2-position, a benzyl group at the 4-position, and a bromine atom at the 6-position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-benzyl-6-bromophenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with 2-Amino-4-bromophenol, a Friedel-Crafts alkylation can be performed using benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the benzyl group at the 4-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-benzyl-6-bromophenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution of the bromine atom may result in various substituted phenols.
Scientific Research Applications
2-Amino-4-benzyl-6-bromophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-benzyl-6-bromophenol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromophenol: Lacks the benzyl group at the 4-position.
4-Bromo-2-aminophenol: Similar structure but different substitution pattern.
2-Amino-4-benzylphenol: Lacks the bromine atom at the 6-position
Uniqueness
2-Amino-4-benzyl-6-bromophenol is unique due to the specific combination of substituents on the phenol ring, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the bromine atom and amino group contribute to its reactivity and potential interactions with biological targets.
Properties
Molecular Formula |
C13H12BrNO |
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Molecular Weight |
278.14 g/mol |
IUPAC Name |
2-amino-4-benzyl-6-bromophenol |
InChI |
InChI=1S/C13H12BrNO/c14-11-7-10(8-12(15)13(11)16)6-9-4-2-1-3-5-9/h1-5,7-8,16H,6,15H2 |
InChI Key |
JCPUIFOGYVHGEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)Br)O)N |
Origin of Product |
United States |
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